N-(4-phenylbutan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
N-(4-Phenylbutan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a 4-phenylbutan-2-yl amine group. The triazolo-pyridazine scaffold is notable for its pharmacological relevance, particularly in targeting bromodomains (e.g., BRD4) and other epigenetic regulators . The 4-phenylbutan-2-yl substituent introduces a hydrophobic aliphatic chain with a terminal phenyl group, which may enhance lipophilicity and influence target binding kinetics.
Properties
Molecular Formula |
C15H17N5 |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
N-(4-phenylbutan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C15H17N5/c1-12(7-8-13-5-3-2-4-6-13)17-14-9-10-15-18-16-11-20(15)19-14/h2-6,9-12H,7-8H2,1H3,(H,17,19) |
InChI Key |
RAFTUGZHVJLPJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC2=NN3C=NN=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenylbutan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the reaction of 4-phenylbutan-2-amine with a triazolopyridazine precursor. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. A catalytic amount of piperidine is often used to facilitate the reaction. The reaction mixture is heated for several hours until the desired product is formed .
Industrial Production Methods
For industrial production, the synthesis process can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process. The use of automated systems and advanced purification techniques such as chromatography can further streamline the production of this compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-phenylbutan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with various electrophiles or nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Electrophiles or nucleophiles; typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of this compound .
Scientific Research Applications
N-(4-phenylbutan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a biochemical probe to investigate various biological processes.
Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-phenylbutan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The compound may also interact with microbial enzymes, leading to its antimicrobial activity .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The pharmacological and physicochemical properties of triazolo[4,3-b]pyridazine derivatives are highly dependent on N-substituents. Key analogs and their characteristics are summarized below:
Key Observations :
- Lipophilicity : The target compound’s 4-phenylbutan-2-yl group likely confers higher logP (~2–3) compared to polar analogs like Compound 18 (logP ~1.4) .
- Steric Bulk : Indole-ethyl substituents (Compound 6) increase steric hindrance, which may limit off-target interactions but reduce solubility .
Critical Analysis of Structural Features
Impact of Substituent Length and Flexibility
- 4-Phenylbutan-2-yl vs. 3-Phenylpropyl () : The longer chain in the target compound may improve membrane permeability but could reduce binding pocket compatibility in rigid targets like BRD4.
- Aliphatic vs. Aromatic Substituents : Compounds with aromatic substituents (e.g., indole-ethyl) show higher affinity for bromodomains, while aliphatic chains (e.g., butyl in ) prioritize lipophilicity over target engagement .
Solubility and Drug-Likeness
- logP and PSA : The target compound’s estimated logP (~2–3) and polar surface area (~44 Ų) suggest moderate solubility, comparable to N-butyl analogs (logP 1.43) .
- Metabolic Stability : Bulky substituents (e.g., indole-ethyl) may reduce metabolic clearance, whereas shorter chains (e.g., 3-phenylpropyl) could enhance hepatic oxidation .
Biological Activity
N-(4-phenylbutan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a triazole ring fused with a pyridazine moiety, which is known for its diverse biological activities. The general structure can be represented as follows:
This structure is characterized by the presence of both nitrogen-containing heterocycles and an aliphatic side chain, which may contribute to its pharmacological properties.
Antimicrobial Properties
Research indicates that compounds with a triazole scaffold exhibit significant antimicrobial activity. A study reviewing various triazole derivatives highlighted their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, derivatives similar to this compound demonstrated minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. Triazoles are known to inhibit key enzymes involved in cancer cell proliferation. In vitro studies have shown that related compounds exhibit cytotoxic effects on various cancer cell lines. For example, mercapto-substituted triazoles have demonstrated chemopreventive properties and selective toxicity towards cancer cells while sparing normal cells .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of triazole derivatives. These compounds have been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect can be beneficial in treating conditions characterized by chronic inflammation .
Study 1: Antimicrobial Efficacy
A study conducted by Barbuceanu et al. synthesized various triazole derivatives and tested their antimicrobial activity. Among these, certain derivatives exhibited potent antibacterial effects against resistant strains of bacteria. The study concluded that modifications in the triazole structure could enhance antimicrobial potency .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.125 | S. aureus |
| Compound B | 0.5 | E. coli |
| Compound C | 8 | Pseudomonas aeruginosa |
Study 2: Anticancer Potential
In another investigation focusing on the anticancer properties of triazoles, researchers evaluated the cytotoxic effects of several derivatives on human cancer cell lines. The results indicated that compounds with similar structural features to this compound significantly inhibited cell growth in a dose-dependent manner .
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| HeLa | 10 | Triazole A |
| MCF7 | 5 | Triazole B |
| A549 | 15 | Triazole C |
Q & A
Basic: What synthetic routes are employed to prepare N-(4-phenylbutan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine, and how is its purity validated?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, [1,2,4]triazolo[4,3-b]pyridazine derivatives can be synthesized via Mitsunobu reactions using sodium hydride in N,N-dimethylformamide to facilitate ether bond formation between alcoholates and halogenated intermediates . Post-synthesis, purity is validated using:
- 1H/13C NMR : To confirm structural integrity and substitution patterns (e.g., chemical shifts for aromatic protons at δ 7.2–8.5 ppm) .
- HRMS : To verify molecular weight (e.g., [M+H]+ ions matching theoretical values within 5 ppm error) .
- HPLC : Purity >95% with retention times (tR) between 8.8–9.3 minutes under reverse-phase conditions .
Basic: What in vitro assays are used to evaluate the biological activity of this compound?
- Antiproliferative Activity : Tested against endothelial and tumor cell lines (e.g., IC50 values measured via MTT assays). Ester derivatives (R2 = Et) show superior activity compared to acid forms due to enhanced cell permeability .
- Thrombin Inhibition : Measured using fluorogenic substrates (Ki >300 μM indicates loss of activity when benzamidine is replaced by the triazolopyridazine moiety) .
- Fibrinogen Receptor Binding : Radioligand displacement assays (IC50 >100 μM) confirm reduced affinity compared to benzamidine analogs .
Advanced: How does structural modification of the triazolopyridazine core impact biological activity?
- Benzamidine Replacement : Substituting the benzamidine group with the triazolopyridazine moiety eliminates thrombin inhibition (Ki >300 μM) but introduces antiproliferative activity in ester derivatives . This suggests divergent binding mechanisms: benzamidine engages in charge-charge interactions with thrombin, while the triazolopyridazine may target kinases or epigenetic regulators .
- Fluorine Substitution : Adding fluorine to the P3 benzyl group enhances hydrogen bonding and electrostatic interactions, improving target affinity in related analogs .
Advanced: How are structure-activity relationship (SAR) studies conducted for this compound?
- Docking Studies : Molecular docking (e.g., using AutoDock Vina) identifies interactions with kinase hinge regions. Unconventional CH–O bonds replace classical ATP-mimetic hydrogen bonds, yielding Ki values of 0.091–4.5 mM .
- Substituent Screening : Modifications at the N-4 phenylbutan-2-yl group are tested for logP, solubility, and metabolic stability. For example, isopropyl or cyclopropyl groups improve pharmacokinetic profiles .
Advanced: How can conflicting data on antiproliferative activity between ester and acid forms be resolved?
Ester derivatives (e.g., R2 = Et) exhibit higher antiproliferative activity due to:
- Ester Hydrolysis : Intracellular esterases convert esters to active acids, enhancing bioavailability .
- Membrane Permeability : LogP values for esters (e.g., ~2.5) favor passive diffusion compared to polar acids (logP <1) .
Methodological validation involves comparing intracellular metabolite levels via LC-MS and parallel artificial membrane permeability assays (PAMPA) .
Advanced: What crystallographic insights inform target binding mechanisms?
X-ray structures of triazolopyridazine derivatives bound to BRD4 bromodomains reveal:
- Bivalent Binding : The triazolopyridazine core occupies the acetyl-lysine binding pocket, while the N-4 phenylbutan-2-yl group engages adjacent hydrophobic regions .
- Key Interactions : π-Stacking with Trp81 and hydrogen bonds with Asn140 stabilize binding (PDB: 5TF) .
Advanced: How are pharmacokinetic properties optimized for in vivo studies?
- logP Optimization : Balancing lipophilicity (target logP 2–3) to enhance blood-brain barrier penetration while avoiding toxicity .
- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) identify susceptible sites for deuteration or fluorination .
- Solubility : Co-solvent systems (e.g., PEG-400) or salt formation (e.g., HCl salts) improve aqueous solubility for intravenous administration .
Advanced: What mechanistic studies elucidate the compound’s mode of action?
- Kinase Profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) identify off-target effects. For example, triazolopyridazines inhibit PIM kinases (IC50 <100 nM) linked to cancer progression .
- Transcriptomic Analysis : RNA-seq reveals downregulation of oncogenes like c-Myc in xenograft models treated with optimized analogs (e.g., AZD5153) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
